molecular formula C24H26O9 B13069260 LongipedlignanH

LongipedlignanH

Cat. No.: B13069260
M. Wt: 458.5 g/mol
InChI Key: ASMNJCBJPINDHP-UHFFFAOYSA-N
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Description

Longipedlignan H is a lignan, a class of secondary metabolites derived from phenylpropanoid precursors. Lignans are characterized by dimeric structures formed via the oxidative coupling of two coniferyl alcohol units.

Lignans are broadly recognized for their antioxidant, anticancer, and anti-inflammatory properties. Longipedlignan H likely shares these attributes, though its unique substituents or stereochemistry may modulate its efficacy or mechanism of action compared to related compounds .

Properties

Molecular Formula

C24H26O9

Molecular Weight

458.5 g/mol

IUPAC Name

(15-hydroxy-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl) acetate

InChI

InChI=1S/C24H26O9/c1-10-11(2)19(33-12(3)25)13-6-16-20(32-9-31-16)22-17(13)24(8-30-22)14(18(10)26)7-15(28-4)21(29-5)23(24)27/h6-7,10-11,18-19,26H,8-9H2,1-5H3

InChI Key

ASMNJCBJPINDHP-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C2=CC3=C(C4=C2C5(CO4)C(=CC(=C(C5=O)OC)OC)C1O)OCO3)OC(=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of LongipedlignanH typically involves several steps, including the extraction of precursor compounds from plant sources, followed by chemical modifications to achieve the desired structure. Common synthetic routes include:

    Oxidative Coupling: This method involves the oxidative coupling of phenolic precursors under controlled conditions to form the lignan structure.

    Catalytic Hydrogenation: This step is often used to reduce specific functional groups and achieve the final structure of this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from plant materials, followed by purification and chemical synthesis to enhance yield and purity. Techniques such as high-pressure liquid chromatography (HPLC) and crystallization are commonly employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: LongipedlignanH undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the phenolic groups in this compound, leading to the formation of quinones and other oxidized products.

    Reduction: Reduction reactions can target specific functional groups, such as carbonyl groups, to yield reduced derivatives of this compound.

    Substitution: Substitution reactions can introduce new functional groups into the lignan structure, enhancing its chemical diversity.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.

Scientific Research Applications

LongipedlignanH has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound for studying lignan biosynthesis and chemical reactivity.

    Biology: Investigated for its antioxidant and anti-inflammatory properties, which may have therapeutic implications.

    Medicine: Explored for its potential anticancer activity, particularly in inhibiting the growth of cancer cells.

    Industry: Utilized in the development of natural antioxidants and preservatives for food and cosmetic products.

Mechanism of Action

The mechanism of action of LongipedlignanH involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: this compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

    Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

    Anticancer Mechanism: this compound induces apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Key Differences :

  • Synthesis: 9-Norlignans are often prepared semisynthetically via oxidative degradation of natural lignans, whereas Longipedlignan H may be isolated directly from plant sources .
  • Bioactivity: The absence of C9 in 9-norlignans reduces their cytotoxicity compared to lignans like podophyllotoxin but enhances solubility, making them more suitable for drug delivery .
2.2. Podophyllotoxin

Podophyllotoxin, a lignan precursor to anticancer drugs like etoposide, shares a dibenzylbutyrolactone core with Longipedlignan H. However:

  • Functional Groups : Podophyllotoxin contains a lactone ring and hydroxyl groups critical for tubulin inhibition, while Longipedlignan H’s substituents (e.g., methoxy or methyl groups) may alter its binding affinity .
  • Toxicity : Podophyllotoxin’s high toxicity limits clinical use, whereas Longipedlignan H’s modified structure might offer a safer profile .

Functional Comparison with Other Lignans

3.1. Antioxidant Activity

Lignans like secoisolariciresinol exhibit antioxidant activity via phenolic hydroxyl groups. Longipedlignan H’s activity depends on similar groups, but methylation of hydroxyls (common in lignans) may reduce radical-scavenging capacity .

3.2. Anticancer Mechanisms
  • Matairesinol: Metabolized to enterolignans, which modulate estrogen receptors.
  • Longipedlignan H : Likely acts via apoptosis induction or kinase inhibition, though exact targets remain uncharacterized in the provided evidence .

Data Table: Comparative Analysis of Longipedlignan H and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Source Key Bioactivities Synthesis Method
Longipedlignan H Presumed C₂₀H₂₂O₆ ~358 Plant extracts Antioxidant, anticancer (inferred) Natural isolation
9-Norlignan (e.g., Compound 40) C₁₈H₂₀O₅ 316 Semisynthetic Moderate cytotoxicity, improved solubility Oxidative degradation
Podophyllotoxin C₂₂H₂₂O₈ 414 Podophyllum spp. Antimitotic, antiviral Plant extraction
Matairesinol C₂₀H₂₂O₆ 358 Flaxseed, grains Phytoestrogenic, antioxidant Microbial bioconversion

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